1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one
Description
This compound is a triazolopyrimidine derivative featuring a piperazine linker and a propanone-phenyl moiety. The triazolopyrimidine core (Figure 1) is a heterocyclic system known for its bioisosteric properties, enabling interactions with ATP-binding pockets in enzymes . The piperazine group enhances solubility and bioavailability, while the phenylpropanone tail may influence lipophilicity and target binding .
Properties
IUPAC Name |
1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-23-17-16(21-22-23)18(20-13-19-17)25-11-9-24(10-12-25)15(26)8-7-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFRKHQMHKSFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation. Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers.
Mode of Action
This compound interacts with EGFR by inhibiting its tyrosine kinase activity. The inhibition of EGFR leads to a decrease in the proliferation and spread of cancer cells. The compound shows potent anticancer activity, with IC50 values indicating its effectiveness in inhibiting EGFR.
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is involved in cell survival, growth, and differentiation. By inhibiting EGFR, the compound disrupts this pathway, leading to decreased tumor growth and spread.
Biochemical Analysis
Biochemical Properties
The compound interacts with CDK2, a cyclin-dependent kinase, and exhibits significant inhibitory activity. This interaction is likely due to the compound’s structural features, which allow it to bind to the active site of the enzyme and disrupt its function.
Cellular Effects
1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one has shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116. It appears to influence cell function by altering cell cycle progression and inducing apoptosis within cells.
Biological Activity
The compound 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one is a derivative of triazolopyrimidine and piperazine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into its key components:
- Triazolopyrimidine moiety : Known for various biological activities including anticancer effects.
- Piperazine ring : Often enhances pharmacological properties and bioavailability.
- Phenylpropanone group : Contributes to the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to our target compound have been shown to inhibit cancer cell proliferation in various types of cancer, including breast and lung cancer.
Case Study:
In a study examining the efficacy of related triazolopyrimidine derivatives against breast cancer cells (MCF-7), compounds were evaluated for their IC50 values. The compound demonstrated significant inhibition of cell growth with an IC50 value comparable to established chemotherapeutics like Olaparib .
| Compound | IC50 (μM) | Target Cancer Type |
|---|---|---|
| 1-(4-(3-methyl... | 18 | Breast Cancer |
| Olaparib | 57.3 | Breast Cancer |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of poly (ADP-ribose) polymerase (PARP) activity. PARP is crucial for DNA repair mechanisms; thus, its inhibition leads to increased DNA damage in cancer cells.
Research Findings:
- PARP Inhibition : The compound was found to enhance PARP cleavage and increase phosphorylation of H2AX, indicating DNA damage response activation .
- Caspase Activation : The treatment resulted in increased caspase 3/7 activity, suggesting induction of apoptosis in treated cells .
Other Biological Activities
In addition to anticancer effects, triazolopyrimidine derivatives have been reported to exhibit other pharmacological activities:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs share the triazolopyrimidine core but differ in substituents, linkage chemistry, or peripheral groups. Below is a detailed comparison based on structural and functional attributes:
Structural Analog: 3-(4-Methoxyphenyl)-1-{4-[3-(4-Methylphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl]-1-Piperazinyl}-1-Propanone
This analog () replaces the phenyl group in the target compound with a 4-methoxyphenyl substituent. Key differences include:
| Property | Target Compound | 4-Methoxyphenyl Analog |
|---|---|---|
| Substituent | Phenyl | 4-Methoxyphenyl |
| Molecular Weight (g/mol) | ~437.5 (estimated) | ~467.5 (estimated) |
| Polarity | Lower (no electron-donating groups) | Higher (methoxy increases polarity) |
| LogP (Predicted) | ~2.8 | ~2.3 |
The methoxy group enhances solubility but may reduce blood-brain barrier permeability compared to the unsubstituted phenyl group in the target compound .
Pyrazolo[3,4-d]Pyrimidine Derivatives
Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () share a pyrimidine core but replace the triazole ring with a pyrazole. This alters hydrogen-bonding capacity:
- Triazolopyrimidines (target compound): The triazole nitrogen atoms participate in strong hydrogen bonds, enhancing affinity for enzymes like kinases .
Isomerization Behavior
highlights isomerization in pyrazolo-triazolo-pyrimidine derivatives (e.g., compound 7 isomerizing to 6).
Pharmacological Implications (Hypothetical)
While direct activity data are absent, structural comparisons suggest:
- The triazolopyrimidine core may target kinases (e.g., EGFR, VEGFR) due to similarity to known inhibitors .
- The phenylpropanone group could modulate CNS activity, as seen in propanone derivatives with antidepressant properties .
Q & A
Advanced Research Question
- Reaction path prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations identify low-energy pathways for synthetic optimization .
- Pharmacophore modeling : MOE or Schrödinger Suite models guide substituent design to enhance selectivity for kinases over off-target receptors .
- ADMET prediction : SwissADME or pkCSM tools forecast bioavailability, reducing late-stage attrition .
How is pharmacological profiling conducted to evaluate anticancer and antimicrobial potential?
Advanced Research Question
- In vitro screens : NCI-60 cell line panel testing for anticancer activity; MIC determinations against Gram-positive/negative bacteria .
- In vivo models : Xenograft studies in mice (e.g., HCT-116 colon cancer) with dose optimization (10–50 mg/kg, IP) and toxicity monitoring .
- Synergy studies : Checkerboard assays to identify combinatorial effects with cisplatin or fluconazole .
What strategies improve the compound’s solubility and formulation stability?
Basic Research Question
- Co-solvent systems : Use of PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt formation : Hydrochloride salts improve crystallinity and storage stability .
- Lyophilization : Freeze-drying with trehalose or mannitol as stabilizers for parenteral formulations .
How is toxicity assessed during preclinical development?
Advanced Research Question
- In vitro cytotoxicity : MTT assays on HEK-293 or primary hepatocytes to determine selectivity indices (SI = IC cancer cells / IC normal cells) .
- Acute toxicity : Rodent studies (OECD 423) with LD determination and histopathological analysis .
- hERG inhibition : Patch-clamp assays to assess cardiac risk, targeting <50% inhibition at 10 µM .
What advanced methodologies are employed to optimize bioavailability?
Advanced Research Question
- Prodrug design : Esterification of the ketone group to enhance intestinal absorption, followed by enzymatic cleavage in vivo .
- Nanoparticle encapsulation : PLGA or liposomal carriers for sustained release and improved tumor targeting .
- Metabolic stability assays : Liver microsome studies (human/rat) with LC-MS quantification of parent compound degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
